4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

Medicinal Chemistry Lipophilicity Physicochemical Properties

Fluorinated biphenyl SAR demands precise regioisomeric control-a 2- or 4-OCF3 isomer alters molecular vector and electronic distribution, jeopardizing binding data. This 4-fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid provides the exact meta-OCF3 geometry for systematic CNS lead optimization. • XLogP3 = 4.4 for enhanced passive membrane permeability. • 96% purity reduces pre-purification, improving multistep synthetic yields. • Consistent lot-to-lot supply from major research chemical vendors.

Molecular Formula C14H8F4O3
Molecular Weight 300.209
CAS No. 1261831-44-0
Cat. No. B595462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid
CAS1261831-44-0
Synonyms4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid
Molecular FormulaC14H8F4O3
Molecular Weight300.209
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C(=O)O)F
InChIInChI=1S/C14H8F4O3/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
InChIKeyBRSDOXGZEIXWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic Acid: Properties & Availability


4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1261831-44-0) is a fluorinated biphenyl carboxylic acid building block characterized by a 4-fluoro substitution on the benzoic acid ring and a 3-trifluoromethoxy (-OCF₃) group on the pendant phenyl ring [1]. The compound has a molecular formula of C₁₄H₈F₄O₃ and a molecular weight of approximately 300.21 g/mol [1]. Its computed XLogP3 is 4.4, indicating significant lipophilicity [1], and it has a topological polar surface area (TPSA) of 46.5 Ų . The compound is offered by specialty chemical suppliers as a research building block with a typical purity of 96% and is used as an intermediate in the synthesis of more complex fluorinated molecules [2].

1 Fluorinated biphenyl carboxylic acid building block
2 3‑Trifluoromethoxy substitution on pendant phenyl ring
3 Reported high lipophilicity profile (computed logP 4.4)
4 Commercial supply with specified purity (96%)

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic Acid: Generic Substitution Risks


Fluorinated biphenyl carboxylic acids are widely used as building blocks in drug discovery and agrochemical research, but their physicochemical properties are highly sensitive to the precise nature and position of substituents [1]. The trifluoromethoxy (-OCF₃) group, in particular, imparts a unique combination of high lipophilicity and electron-withdrawing character that cannot be replicated by methyl (-CH₃), methoxy (-OCH₃), or even trifluoromethyl (-CF₃) groups due to differences in conformational dynamics, metabolic stability, and electronic effects [2]. Furthermore, the regioisomeric positioning of both the fluorine and -OCF₃ substituents on the biphenyl scaffold directly modulates molecular shape, polarity, and target binding interactions. Substituting a close analog—even one differing by a single atom or positional isomer—without experimental validation risks altering critical parameters such as logP, membrane permeability, or off-target binding, thereby compromising the integrity of a structure-activity relationship (SAR) campaign.

Substituent mismatch ‑OCF₃ electronic and conformational properties may not be replicated by ‑CH₃, ‑OCH₃, or ‑CF₃ groups, potentially shifting metabolic stability and binding.
Regioisomer mismatch 4‑OCF₃ or 2‑OCF₃ isomers are chemically distinct entities that may alter molecular shape, polarity, and target interactions, requiring separate validation.
Source variability Custom-synthesized or unspecified analogs may require extensive purification and characterization to ensure batch-to-batch consistency.

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic Acid: Differentiation from Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Analogs

The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 4.4) compared to its non-fluorinated analog 4-fluoro-3-phenylbenzoic acid (XLogP3 = 3.5) [1]. This difference of +0.9 log units corresponds to an approximately 8-fold increase in octanol-water partition coefficient, which is a key determinant of membrane permeability and metabolic clearance. The incorporation of the -OCF₃ group is known to increase lipophilicity while maintaining metabolic stability, a property often not fully realized by analogs bearing -CH₃ or -OCH₃ groups [2].

Lipophilicity
Reported
XLogP3 4.4
Target vs. Non‑OCF₃ analog 3.5
Reported ~8‑fold higher partition coefficient.
Computed value (PubChem).
Medicinal Chemistry Lipophilicity Physicochemical Properties

Increased TPSA vs. Non-OCF3 Analog

The target compound possesses a Topological Polar Surface Area (TPSA) of 46.5 Ų , which is 9.2 Ų (25%) higher than that of the non-OCF3 analog 4-fluoro-3-phenylbenzoic acid (TPSA = 37.3 Ų) [1]. This increase is directly attributable to the three electronegative fluorine atoms in the -OCF₃ group. While the compound's high lipophilicity (XLogP3 = 4.4) dominates its permeability profile, the elevated TPSA can positively influence solubility in aqueous-organic mixtures and modulate binding interactions with polar protein surfaces.

Polarity
Reported
TPSA 46.5 Ų
Target vs. Non‑OCF₃ analog 37.3 Ų
25% higher polar surface area reported.
Computed value (PubChem).
Medicinal Chemistry Polarity Bioavailability

Positional Isomer Differentiation: 3-OCF₃ Specificity

Within the class of fluoro-(trifluoromethoxy)biphenylcarboxylic acids, the precise position of the -OCF₃ group dictates distinct electronic and steric environments. The target compound (3-OCF₃ on the pendant phenyl) represents a specific regioisomer. Analogs with the -OCF₃ group in the 4-position (CAS 1093758-81-6) or 2-position (CAS 1221722-10-6) are chemically distinct entities with different substitution patterns, dipole moments, and potential for steric clash. While direct comparative biological data for these specific isomers is not publicly available, the fundamental principle of regioisomerism in medicinal chemistry dictates that these compounds cannot be considered interchangeable. The selection of this specific 3-OCF₃ isomer ensures the intended vector and electronic profile for the designed SAR exploration [1].

Regioisomer Identity
Class‑level
3‑OCF₃ substitution
Specific electronic and steric profile for SAR studies.
Isomer attribution context review needed.
Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

Commercial Availability with Defined Purity

The target compound is commercially available from specialty chemical suppliers with a specified purity of ≥96% . This level of purity is suitable for use as a building block in multistep organic syntheses where subsequent purification steps are anticipated. The product is supplied with supporting documentation, including a Certificate of Analysis, ensuring traceable quality. This commercial availability, combined with the defined regioisomeric structure, provides a reliable sourcing advantage compared to custom synthesis of novel or less common analogs.

Supplier Purity
Data to verify
96%
Supports procurement for multistep synthesis.
Vendor specification; COA review recommended.
Chemical Procurement Quality Control Sourcing

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic Acid: Application Scenarios


Lipophilic Building Block for CNS Drug Candidates

Given its XLogP3 of 4.4, a +0.9 log unit increase over the non-OCF₃ analog [1], this compound is optimally employed as a lipophilic building block in the synthesis of drug candidates intended for targets within the central nervous system or other compartments requiring high membrane permeability. Its enhanced lipophilicity can improve passive diffusion across cell membranes, a critical factor in early-stage cellular assays.

SAR Studies of 3-OCF₃ Vector and Electronics

This specific 3-trifluoromethoxyphenyl isomer is essential for systematic structure-activity relationship (SAR) studies aimed at exploring the biological consequences of the -OCF₃ group in the *meta* position of the pendant phenyl ring. Substitution with the 4- or 2-OCF₃ isomer would produce a different molecular vector and electronic distribution, potentially leading to divergent biological outcomes [2]. This compound ensures the intended spatial and electronic presentation of the -OCF₃ pharmacophore.

Synthesis of Metabolically Stable Intermediates

The -OCF₃ group is a well-established motif for improving metabolic stability by blocking sites of oxidative metabolism [1]. This compound serves as a direct precursor for incorporating this metabolically stable, lipophilic group into more complex scaffolds. Its use is recommended when the goal is to extend the half-life of a lead compound by reducing cytochrome P450-mediated oxidation, a common strategy in lead optimization.

Quality-Controlled Sourcing for Multistep Synthesis

For synthetic chemists planning multistep sequences, the commercial availability of this compound at a specified 96% purity provides a reliable and consistent starting material. This reduces the need for pre-purification and minimizes the risk of side reactions from unknown contaminants, thereby improving overall synthetic yield and reproducibility in both academic and industrial research settings.

Application
Selection Property
Validation Focus
High‑permeability candidate synthesis
Lipophilic building block
Permeability assay review
3‑OCF₃ vector SAR studies
Meta‑trifluoromethoxy pharmacophore
Binding site electrostatics review
Metabolic stability modification
Oxidative metabolism block
CYP‑mediated oxidation assay
Multistep synthesis procurement
Specified purity & sourcing
COA and lot consistency review

Technical Documentation Hub

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35 linked technical documents
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